4-Hydroxy-6-isobutyl-2H-pyran-2-one
Description
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-hydroxy-6-(2-methylpropyl)pyran-2-one |
InChI |
InChI=1S/C9H12O3/c1-6(2)3-8-4-7(10)5-9(11)12-8/h4-6,10H,3H2,1-2H3 |
InChI Key |
DFYHDDCNKMPXMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=CC(=O)O1)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Applications
4-Hydroxy-6-isobutyl-2H-pyran-2-one has been studied for its therapeutic potential in treating various conditions:
- Benign Prostatic Hyperplasia (BPH) : Research indicates that certain pyran-2-one derivatives, including this compound, exhibit activity against BPH. These compounds may act as inhibitors of testosterone 5-alpha-reductase, an enzyme involved in the progression of this condition .
- Antiandrogenic Properties : The compound has been noted for its potential antiandrogenic effects, which could be beneficial in treating conditions like hirsutism and acne vulgaris. Its mechanism involves inhibiting androgen receptors or enzymes that convert testosterone to more potent forms .
Synthetic Applications
The compound serves as a versatile building block in organic synthesis:
- Multicomponent Reactions : this compound can participate in multicomponent reactions to form complex molecular structures. For instance, it has been used in the synthesis of various heterocyclic compounds through reactions involving phenylglyoxal and barbituric acid derivatives .
- Knoevenagel Condensation : This compound can undergo Knoevenagel condensation reactions, leading to the formation of substituted pyrimidines and other valuable intermediates. The efficiency of these reactions highlights its utility in synthesizing pharmacologically relevant compounds .
Industrial Applications
In addition to its medicinal and synthetic roles, this compound has potential applications in industrial chemistry:
- Natural Product Synthesis : The compound's structure allows it to be utilized in synthesizing natural products or bioactive molecules from renewable resources. Its derivatization can lead to compounds with enhanced biological activities, making it a candidate for green chemistry initiatives .
Case Study 1: Therapeutic Efficacy Against BPH
A study documented the effects of various pyran derivatives on prostate health, noting that this compound showed promising results in reducing prostate size and alleviating symptoms associated with BPH. The mechanism was linked to its ability to inhibit testosterone metabolism .
Case Study 2: Synthesis of Heterocycles
In a recent publication, researchers demonstrated the successful use of this compound in synthesizing a series of pyrimidine derivatives through a multicomponent reaction strategy. The yields were significant, with some reactions achieving over 80% efficiency, indicating the compound's effectiveness as a synthetic intermediate .
Comparison with Similar Compounds
Substituent Variations at Position 6
Functional Group Variations at Position 4
Substituent Variations at Position 3
Solubility and Lipophilicity
- Target compound : Moderate logP due to isobutyl (C₄H₉) chain. Hydroxyl group enhances water solubility compared to methoxy analogs.
- 4-Methoxy-6-pentyl-2H-pyran-2-one : Higher logP (predicted ~3.5) due to pentyl chain, favoring membrane penetration but reducing aqueous solubility .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 4-Hydroxy-6-isobutyl-2H-pyran-2-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of β-keto esters or lactonization of hydroxy acids. For example, Claisen-Schmidt condensation followed by acid-catalyzed cyclization is effective for pyranone derivatives . Key parameters include temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., p-toluenesulfonic acid). Yields typically range from 45% to 70%, with purity confirmed via HPLC .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodology : Use a combination of:
- NMR Spectroscopy : H and C NMR to identify the pyranone ring (δ 5.8–6.2 ppm for the lactone proton) and isobutyl substituents (δ 0.9–1.2 ppm for methyl groups) .
- FT-IR : Peaks at 1720–1740 cm (C=O stretching) and 3200–3400 cm (O-H stretching) .
- Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H] (expected m/z: 184.12) .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodology : Conduct accelerated stability studies using buffers (pH 2–10) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λ = 270 nm) and HPLC. Pyranones are most stable at pH 4–6, with hydrolysis rates increasing in alkaline conditions due to lactone ring opening .
Advanced Research Questions
Q. What strategies resolve contradictions in reported antimicrobial activity of this compound across studies?
- Methodology :
- Standardized Assays : Use CLSI/M07-A11 guidelines with consistent bacterial strains (e.g., S. aureus ATCC 25923) and inoculum size (1–5 × 10 CFU/mL) .
- Bioactivity Modifiers : Test synergistic effects with adjuvants (e.g., efflux pump inhibitors) to address strain-specific resistance .
- Computational Modeling : Perform QSAR analysis to correlate substituent electronegativity (e.g., isobutyl vs. methyl groups) with MIC values .
Q. How can computational tools predict the binding affinity of this compound to cancer-related targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with EGFR (PDB ID: 1M17). The hydroxyl and carbonyl groups form hydrogen bonds with Lys721 and Asp831 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .
Q. What experimental designs optimize the enantioselective synthesis of this compound derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
